

# An In-depth Technical Guide to Ketodarolutamide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Ketodarolutamide |           |
| Cat. No.:            | B1139456         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ketodarolutamide**, also known by its developmental code names ORM-15341 and BAY-1896953, is the major and pharmacologically active metabolite of darolutamide, a potent, non-steroidal androgen receptor (AR) antagonist.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **ketodarolutamide**. Detailed methodologies for key experiments are outlined, and relevant signaling and metabolic pathways are visualized to support further research and development efforts in the field of prostate cancer therapeutics.

# **Chemical Identity and Physicochemical Properties**

**Ketodarolutamide** is a critical contributor to the overall clinical efficacy of its parent drug, darolutamide.[2] Its chemical structure is characterized by a pyrazole core linked to a substituted phenyl ring and a hydantoin moiety.



| Identifier        | Value                                                                                                    |
|-------------------|----------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-acetyl-N-((1S)-2-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-1-methylethyl)-1H-pyrazole-3-carboxamide |
| CAS Number        | 1297537-33-7                                                                                             |
| Molecular Formula | C19H17CIN6O2                                                                                             |
| Molecular Weight  | 396.84 g/mol                                                                                             |
| InChI Key         | GMBPVBVTPBWIKC-NSHDSACASA-N                                                                              |
| Canonical SMILES  | CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)<br>NC(=O)C3=CC(=NN3)C(=O)C                                          |

#### Physicochemical Data

While specific experimental data for some physicochemical properties of **ketodarolutamide** are not readily available in the public domain, the following table summarizes known values and related information for its parent compound, darolutamide, which informs on the general characteristics of this class of molecules.

| Property      | Ketodarolutamide                                                                                                | Darolutamide (Parent<br>Compound)                                                                                                                                      |
|---------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Melting Point | Data not available                                                                                              | Data not available                                                                                                                                                     |
| Boiling Point | Data not available                                                                                              | 719.5±60.0 °C (Predicted)[3]                                                                                                                                           |
| рКа           | Data not available                                                                                              | 11.75[3][4]                                                                                                                                                            |
| Solubility    | Soluble in DMSO.[5][6] Formulated solubility of 4 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[7] | Poorly soluble in aqueous solvents over a large pH range; more soluble in organic solvents.[8] Aqueous solubility is approximately 14–23 µg/mL at physiological pH.[9] |
| LogP          | Data not available                                                                                              | 1.904 (Predicted)[3]                                                                                                                                                   |



# **Biological Activity and Mechanism of Action**

**Ketodarolutamide** is a potent and selective competitive antagonist of the androgen receptor (AR).[1] It exhibits high binding affinity to the AR and effectively inhibits its function, even in the context of AR overexpression or certain mutations that confer resistance to other antiandrogen therapies.[10]

#### Quantitative Biological Data

| Parameter              | Value        | Assay Conditions                                                             |
|------------------------|--------------|------------------------------------------------------------------------------|
| IC50 (hAR)             | 38 nM        | Transactivation assay in AR-<br>HEK293 cells with luciferase<br>reporter.[5] |
| K <sub>i</sub> (AR)    | 8 nM         | Competitive AR binding assay. [5]                                            |
| Plasma Protein Binding | 99.8%        | Mainly to albumin.[11]                                                       |
| Elimination Half-life  | ~10-20 hours | In humans.[1]                                                                |

The mechanism of action of **ketodarolutamide**, similar to its parent compound, involves the inhibition of multiple steps in the androgen receptor signaling pathway. This includes blocking the binding of androgens to the AR, preventing the nuclear translocation of the AR, and inhibiting AR-mediated gene transcription.[1]

# **Androgen Receptor Signaling Pathway**

The diagram below illustrates the canonical androgen receptor signaling pathway and the points of inhibition by **ketodarolutamide**.





Click to download full resolution via product page

Androgen Receptor Signaling Pathway Inhibition by **Ketodarolutamide**.

# **Metabolism and Synthesis**

**Ketodarolutamide** is the primary circulating and active metabolite of darolutamide.[12] The metabolic conversion is a key aspect of the overall pharmacokinetics of the parent drug.

# Metabolic Pathway of Darolutamide to Ketodarolutamide

The formation of **ketodarolutamide** from darolutamide is primarily mediated by cytochrome P450 3A4 (CYP3A4) through oxidation. This process is reversible, with reductases, predominantly aldo-keto reductase 1C3, catalyzing the conversion of **ketodarolutamide** back to the diastereomers of darolutamide.[12][13]





Click to download full resolution via product page

Metabolic Interconversion of Darolutamide and Ketodarolutamide.

# **Chemical Synthesis**

A specific, detailed protocol for the direct chemical synthesis of **ketodarolutamide** is not widely published. However, its synthesis would logically proceed through the oxidation of darolutamide. The synthesis of darolutamide itself has been described in the literature and typically involves a multi-step process.[14][15] Researchers interested in obtaining **ketodarolutamide** would likely start with the synthesis of darolutamide followed by a controlled oxidation step.

# **Experimental Protocols**

The following sections provide detailed methodologies for key experiments relevant to the characterization of **ketodarolutamide**.

# **Androgen Receptor Competitive Binding Assay**

This protocol outlines a method to determine the binding affinity of **ketodarolutamide** to the androgen receptor.

#### Materials:

- Rat ventral prostate cytosol (source of AR)
- [3H]-R1881 (radiolabeled synthetic androgen)



- **Ketodarolutamide** and reference compounds (e.g., dihydrotestosterone)
- Tris-EDTA-DTT-Glycerol (TEDG) buffer
- Hydroxyapatite (HAP) slurry
- Scintillation cocktail and counter

#### Procedure:

- Preparation of Reagents: Prepare TEDG buffer and a 60% slurry of HAP. Prepare serial dilutions of [3H]-R1881, unlabeled R1881 (for standard curve), and the test compound (ketodarolutamide).
- Assay Setup: In duplicate tubes, add the appropriate concentrations of the test compound or unlabeled R1881.
- Incubation: Add a standardized amount of rat prostate cytosol to each tube. Gently vortex and incubate the tubes overnight at 4°C to allow for competitive binding.
- Separation of Bound and Free Ligand: Add the HAP slurry to each tube and incubate on ice.
   The HAP binds the AR-ligand complexes. Centrifuge the tubes to pellet the HAP.
- Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.
- Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial.
   Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of bound [³H]-R1881 against the concentration of the competitor (**ketodarolutamide**). Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K₁ value can then be calculated using the Cheng-Prusoff equation.

# Androgen Receptor Transactivation Assay (Luciferase Reporter)

# Foundational & Exploratory



This assay measures the functional antagonist activity of **ketodarolutamide** on AR-mediated gene transcription.

#### Materials:

- Human prostate cancer cell line (e.g., PC-3) stably or transiently co-transfected with a human AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).
- Cell culture medium and supplements.
- Ketodarolutamide, a reference agonist (e.g., R1881 or DHT), and a reference antagonist.
- · Luciferase assay reagent kit.
- Luminometer.

#### Procedure:

- Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **ketodarolutamide**. Treat the cells with the various concentrations of **ketodarolutamide** in the presence of a constant concentration of the AR agonist (e.g., the EC<sub>50</sub> concentration of R1881). Include appropriate controls (agonist alone, vehicle control).
- Incubation: Incubate the plate for 24-48 hours to allow for AR-mediated transcription of the luciferase reporter gene.
- Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
- Measurement: Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the percentage of inhibition of the agonist-induced



luciferase activity against the log concentration of **ketodarolutamide** to determine the  $IC_{50}$  value.

# In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol describes a general workflow for evaluating the antitumor activity of **ketodarolutamide** in vivo.





Click to download full resolution via product page

Workflow for an In Vivo Efficacy Study.



#### Procedure:

- Animal Model: Utilize male immunodeficient mice (e.g., SCID or nude mice).
- Tumor Cell Inoculation: Subcutaneously inoculate the mice with a human prostate cancer cell line that expresses the androgen receptor (e.g., VCaP or KuCaP-1).[16]
- Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.
- Dosing: Prepare a formulation of ketodarolutamide for oral administration. Administer the
  compound to the treatment group at a specified dose and schedule. The control group
  receives the vehicle.
- Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
- Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors.
   The tumors can be used for further analysis, such as gene expression studies of AR target genes, to confirm the mechanism of action. Efficacy is determined by comparing the tumor growth in the treated group to the control group.

## Conclusion

**Ketodarolutamide** is a key active metabolite of darolutamide, contributing significantly to its anti-cancer effects in prostate cancer. Its high affinity and potent antagonism of the androgen receptor, including in some resistant forms, make it a molecule of continued interest. This technical guide provides a foundational resource for researchers, summarizing the known chemical and biological properties of **ketodarolutamide** and outlining detailed experimental approaches for its further investigation. The provided protocols and pathway diagrams are intended to facilitate the design and execution of new studies aimed at better understanding and leveraging the therapeutic potential of this important compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Ketodarolutamide Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Darolutamide | C19H19ClN6O2 | CID 67171867 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ORM-15341 | Androgen Receptor | TargetMol [targetmol.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide PMC [pmc.ncbi.nlm.nih.gov]
- 10. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ketodarolutamide: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139456#ketodarolutamide-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com